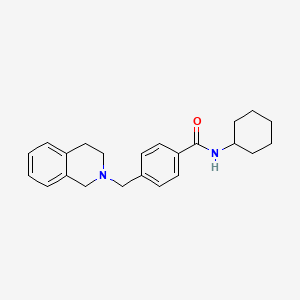![molecular formula C14H18N2O3 B5820889 1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
1-[(4-nitrophenyl)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-nitrophenyl)acetyl]azepane, also known as ANPA, is a chemical compound used in scientific research for its unique properties. ANPA belongs to the class of azepanes, which are cyclic amines with seven-membered rings. ANPA has a nitrophenyl group attached to the acyl group, making it a useful tool for studying enzyme activity and inhibition.
Wirkmechanismus
1-[(4-nitrophenyl)acetyl]azepane works by binding to the active site of serine proteases, preventing substrate binding and inhibiting enzyme activity. The nitrophenyl group of 1-[(4-nitrophenyl)acetyl]azepane interacts with the serine residue of the enzyme, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)acetyl]azepane has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. Inhibition of these enzymes can have a variety of biochemical and physiological effects, depending on the specific enzyme and its function. For example, inhibition of thrombin can prevent blood clotting, while inhibition of trypsin and chymotrypsin can affect digestion and protein metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-nitrophenyl)acetyl]azepane is a useful tool for studying enzyme activity and inhibition, particularly for enzymes with a serine residue in their active site. It is a potent inhibitor and can be used at low concentrations. However, 1-[(4-nitrophenyl)acetyl]azepane is not specific to serine proteases and can also inhibit other enzymes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane is not cell-permeable and cannot be used to study intracellular enzymes.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(4-nitrophenyl)acetyl]azepane. One area of interest is the development of more specific inhibitors that target only serine proteases of interest. Another area of interest is the use of 1-[(4-nitrophenyl)acetyl]azepane in drug discovery, as it can be used to screen for potential inhibitors of serine proteases involved in disease processes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane could be used in combination with other inhibitors to target multiple enzymes and pathways.
Synthesemethoden
The synthesis of 1-[(4-nitrophenyl)acetyl]azepane involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 1,6-diaminohexane to form a benzamide intermediate. This intermediate is then reacted with acetic anhydride to form 1-[(4-nitrophenyl)acetyl]azepane. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-nitrophenyl)acetyl]azepane is used in scientific research as a tool to study enzyme activity and inhibition. It is particularly useful for studying enzymes that have a serine residue in their active site, as 1-[(4-nitrophenyl)acetyl]azepane is a serine protease inhibitor. 1-[(4-nitrophenyl)acetyl]azepane has been used to study enzymes involved in blood clotting, tumor growth, and viral replication.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-9-3-1-2-4-10-15)11-12-5-7-13(8-6-12)16(18)19/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXSDSOXCTZOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)
![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)


![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)
![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)